molecular formula C25H23F4N3O3 B2555801 5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one CAS No. 1021223-19-7

5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one

Cat. No.: B2555801
CAS No.: 1021223-19-7
M. Wt: 489.471
InChI Key: ZROPYTWLLYPWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C25H23F4N3O3 and its molecular weight is 489.471. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is the RET (c-RET) protein . This protein plays a crucial role in the development of several types of cancer, including non-small cell lung cancer (NSCLC) and thyroid cancer .

Mode of Action

This compound acts as a potent and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells .

Biochemical Pathways

The compound affects the RET signaling pathway, which is involved in cell growth and survival . By inhibiting the RET protein, the compound disrupts this pathway, leading to the death of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound include its solubility in DMSO, which is greater than 100 mg/mL . It is insoluble in water . These properties affect the compound’s bioavailability and its ability to reach its target in the body .

Result of Action

The result of the action of this compound is the inhibition of the growth of cancer cells. In vitro studies have shown that the compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cells with RET mutations than other multi-kinase inhibitors .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at 4°C . Moreover, its pKa value, which is predicted to be 14.33±0.10 , suggests that it may be more stable in a basic environment .

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-1-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F4N3O3/c1-30-15-23(35-16-17-5-7-19(26)8-6-17)22(33)14-21(30)24(34)32-11-9-31(10-12-32)20-4-2-3-18(13-20)25(27,28)29/h2-8,13-15H,9-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROPYTWLLYPWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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